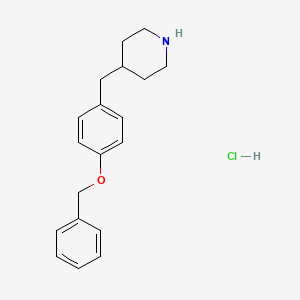

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

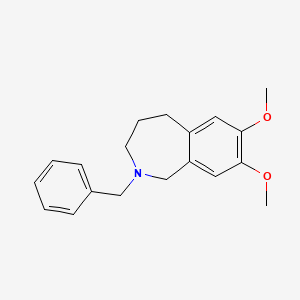

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is a chemical compound with the molecular formula C19H23NO•HCl and a molecular weight of 317.86 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role in proteomics research and is not intended for diagnostic or therapeutic use .

Aplicaciones Científicas De Investigación

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

While specific safety and hazard information for “4-(4-(Benzyloxy)benzyl)piperidine hydrochloride” is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .

Mecanismo De Acción

Target of Action

The primary targets of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride are monoamine neurotransmitters , specifically dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in regulating mood, attention, and other cognitive functions.

Mode of Action

This compound acts as a monoamine releasing agent . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin and is most efficacious as a releaser of norepinephrine . This means that it promotes the release of these neurotransmitters into the synaptic cleft, enhancing their signaling activity.

Biochemical Pathways

The compound’s action primarily affects the monoaminergic pathways in the brain, which involve the neurotransmitters dopamine, norepinephrine, and serotonin . The increased release of these neurotransmitters can lead to enhanced signaling in these pathways, potentially affecting mood, attention, and other cognitive functions.

Pharmacokinetics

As a monoamine releasing agent, it is expected to have a fast onset of action and a short duration .

Result of Action

The increased release of dopamine, norepinephrine, and serotonin induced by this compound can lead to enhanced signaling in the monoaminergic pathways . This can result in changes in mood, attention, and other cognitive functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride typically involves the reaction of 4-(benzyloxy)benzyl chloride with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzylamine derivatives.

Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.

Comparación Con Compuestos Similares

Similar Compounds

4-Benzylpiperidine: A compound with a similar piperidine core structure but without the benzyloxy group.

4-(4-Methyl-benzyl)-piperidine hydrochloride: Another piperidine derivative with a methyl group instead of a benzyloxy group.

Uniqueness

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in research applications where selective interactions with molecular targets are required.

Propiedades

IUPAC Name |

4-[(4-phenylmethoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.ClH/c1-2-4-18(5-3-1)15-21-19-8-6-16(7-9-19)14-17-10-12-20-13-11-17;/h1-9,17,20H,10-15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIFNOHNFYVBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177093-20-7 |

Source

|

| Record name | Piperidine, 4-[[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)

![Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate](/img/structure/B562056.png)

![Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)](/img/structure/B562059.png)

![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid)](/img/structure/B562061.png)

![(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B562066.png)